molecular formula C15H13FINO B3545782 N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide CAS No. 667408-62-0

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide

Cat. No.: B3545782
CAS No.: 667408-62-0
M. Wt: 369.17 g/mol
InChI Key: SBCMONDSQBEFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide is a synthetic organic compound featuring a benzamide core substituted with an iodine atom at the meta-position and a 2-(4-fluorophenyl)ethyl group on the nitrogen. This specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the iodine atom is particularly significant, as it offers a versatile handle for further chemical modifications, especially in the development of radiopharmaceuticals. Iodine isotopes, such as I-123 and I-124, are crucial in developing agents for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) . Compounds with similar structural motifs, combining fluorinated aromatic systems with iodinated benzamides, are frequently investigated as potential ligands for various biological targets . Researchers may utilize this compound to explore its binding affinity to receptors or enzymes of interest, or as a precursor for synthesizing more complex molecules labeled with radioactive iodine isotopes for diagnostic imaging studies . The fluorophenyl-ethyl chain is a common pharmacophore found in molecules that interact with the central nervous system, suggesting potential applications in neuropharmacology research, though its specific mechanism of action would require empirical investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FINO/c16-13-6-4-11(5-7-13)8-9-18-15(19)12-2-1-3-14(17)10-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCMONDSQBEFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261742
Record name N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667408-62-0
Record name N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667408-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 2-(4-fluorophenyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Anticancer Properties

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide has been investigated for its role in cancer treatment. It is associated with the inhibition of specific pathways implicated in tumor growth and proliferation. One notable mechanism is its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2 proteins, which are crucial for cell division and survival in several cancers .

Table 1: Mechanisms of Action in Cancer Treatment

MechanismDescription
MAPK Pathway InhibitionInhibits MEK1/MEK2, affecting cell proliferation and survival
Apoptosis InductionPromotes programmed cell death in cancer cells
Synergistic EffectsEnhances efficacy when used with other chemotherapeutic agents

Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may act on sigma receptors, which are implicated in neuroprotection and modulation of neurodegenerative diseases . The ability to engage these receptors could provide therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Structure-Based Virtual Screening

A study utilizing structure-based virtual screening identified this compound as a potential ligand for sigma receptors . This suggests its utility not only in cancer therapy but also in neurodegenerative disease contexts.

In Vitro Studies

In vitro experiments have demonstrated that this compound can disrupt the actin cytoskeleton in cancer cells, sensitizing them to metabolic stress and enhancing the effects of other treatments . This property is particularly useful for developing combination therapies aimed at improving patient outcomes.

Clinical Trials

Clinical trials involving similar compounds have shown promising results in treating various cancers, particularly those resistant to standard therapies. For instance, a trial investigating the efficacy of MEK inhibitors demonstrated significant tumor shrinkage in patients with advanced melanoma .

Comparative Studies

Comparative studies have revealed that this compound exhibits superior efficacy compared to traditional chemotherapeutics when combined with other agents targeting the same pathways . This highlights the importance of exploring novel compounds to enhance treatment regimens.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the iodinated benzamide moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Benzamide Derivatives
  • N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide (CAS 314032-21-8): Structural Difference: Incorporates a benzoxazole ring instead of the ethyl linker. Molecular weight = 458.22 g/mol .
  • n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide (CAS 1147315-93-2) :
    • Structural Difference : Chloro and fluoro substituents on the phenyl ring; iodine at the ortho-position.
    • Impact : Altered steric and electronic properties may reduce solubility but improve metabolic stability. Molecular weight = 375.56 g/mol .
Halogenation and Aromatic Substitution
  • N-(4-Ethylphenyl)-4-fluorobenzamide (CAS 101398-04-3): Structural Difference: Lacks iodine; features an ethyl group on the phenyl ring.
  • N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0) :
    • Structural Difference : Difluorophenyl group and methyl substituent on benzamide.
    • Impact : Enhanced electron-withdrawing effects may modulate receptor binding affinity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide C₁₅H₁₂FINO 423.22 3-Iodo, 4-fluorophenyl ethyl ~3.8
N-[2-(2-Fluorophenyl)benzoxazol-5-yl]-3-iodobenzamide C₂₀H₁₂FIN₂O₂ 458.22 Benzoxazole, 2-fluorophenyl ~4.2
n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide C₁₃H₈ClFINO 375.56 2-Iodo, 3-Cl-2-F-phenyl ~4.0
N-(4-Ethylphenyl)-4-fluorobenzamide C₁₅H₁₄FNO 243.28 4-Fluoro, 4-ethylphenyl ~2.5

*LogP values estimated using fragment-based methods.

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide is a compound of interest in pharmacological research, particularly for its interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a fluorine atom and an iodine atom attached to a benzamide moiety. This structure suggests potential interactions with various biological receptors, particularly those involved in neurotransmission and cancer biology.

The compound primarily interacts with sigma receptors, which are implicated in several physiological processes including neuroprotection, pain modulation, and cancer proliferation. Sigma receptors have been shown to play roles in cellular signaling pathways that regulate neuronal survival and synaptogenesis, making them crucial targets for compounds like this compound .

1. Receptor Binding Affinity

Studies demonstrate that this compound exhibits significant binding affinity to sigma-1 receptors (Sig-1R). This interaction is believed to mediate neuroprotective effects and has implications for treating neurodegenerative diseases. The compound's affinity for Sig-1R was assessed through radioligand binding assays, revealing competitive inhibition profiles .

2. Antiproliferative Effects

In vitro studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell viability in ovarian cancer cells with IC50 values demonstrating effective cytotoxicity. The mechanism appears to involve modulation of apoptosis pathways through sigma receptor activation .

3. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research indicates that it may enhance neuronal survival under stress conditions by modulating intracellular calcium levels and reducing oxidative stress. This effect is particularly relevant in the context of neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study conducted on human ovarian cancer cells demonstrated that this compound effectively reduced cell viability with an IC50 of 31.5 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound showed a significant reduction in cell death rates compared to control groups. The protective effect was linked to its interaction with sigma receptors, which are known to influence cellular responses to stress .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsIC50 Values
AntiproliferativeInhibition of ovarian cancer cells31.5 µM
NeuroprotectionReduction in oxidative stress-induced deathNot specified
Sigma receptor bindingHigh affinity for Sig-1RK_i = 5.9 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide?

  • The compound can be synthesized via amide coupling between 3-iodobenzoic acid derivatives and 2-(4-fluorophenyl)ethylamine. Protecting groups may be required to prevent side reactions involving the iodine substituent. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) can introduce the iodobenzamide moiety while maintaining regioselectivity . Purification typically involves column chromatography or recrystallization, monitored by TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., aromatic protons, fluorophenyl splitting patterns), while ¹⁹F NMR validates the fluorophenyl group. Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (iodine has a distinct isotopic signature). HPLC/GC-MS: Ensures purity and identifies byproducts .

Q. How can researchers design preliminary biological assays for this compound?

  • Initial screens might include receptor-binding assays (e.g., radioligand displacement for dopamine/serotonin transporters, given structural similarities to tropane analogs) . Enzyme inhibition assays (e.g., kinase or protease panels) can assess functional activity. Cell viability assays (e.g., MTT) evaluate cytotoxicity in cancer or microbial models .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for the iodobenzamide and fluorophenethyl groups?

  • Analog Synthesis: Replace iodine with bromine/chlorine or modify the fluorophenethyl chain length to assess steric/electronic effects. Molecular Docking: Computational models (e.g., AutoDock) predict binding modes to targets like transporters or enzymes. Biological Data Correlation: Compare IC₅₀ values of analogs to identify critical substituents .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver Microsome Assays: Incubate the compound with human/rat liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS. Pharmacokinetic Profiling: Administer in vivo (rodents) to assess bioavailability, clearance, and tissue distribution. Fluorine’s electronegativity may enhance metabolic stability by reducing oxidative degradation .

Q. What precautions mitigate iodine-related instability during synthesis?

  • Avoid prolonged exposure to light/heat to prevent dehalogenation. Use inert atmospheres (N₂/Ar) and aprotic solvents (DMF, THF). Catalytic systems (e.g., Pd/ligands) should minimize side reactions. Post-synthesis, store the compound at low temperatures in amber vials .

Q. How is X-ray crystallography applied to study this compound’s conformation?

  • Crystallize the compound via slow evaporation (e.g., in ethanol/water). Diffraction data collected at synchrotron facilities resolve the iodobenzamide’s planar geometry and fluorophenethyl orientation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen bonding from iodine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.